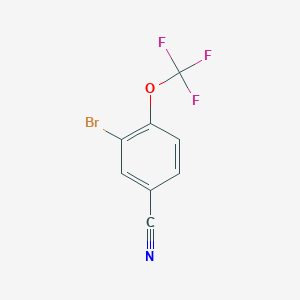

3-Bromo-4-(trifluoromethoxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKWODPBBWZVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596261 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191602-89-8 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-4-(trifluoromethoxy)benzonitrile physical properties

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-4-(trifluoromethoxy)benzonitrile (CAS: 191602-89-8)

Section 1: Introduction and Strategic Importance

This compound is a halogenated aromatic nitrile that serves as a highly valuable building block for researchers in medicinal chemistry and materials science. Its strategic importance is derived from the unique and synergistic properties of its three key functional groups: the nitrile, the bromine atom, and the trifluoromethoxy group.

The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in drug development. It is considered a "super-analogue" of the methoxy group and is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to biological targets.[1][2] The inclusion of such fluorinated motifs is a common strategy in the design of modern pharmaceuticals.[3] The bromine atom provides a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are fundamental for constructing complex molecular architectures.[2][4] The nitrile group can be readily transformed into other critical functionalities, such as amines or carboxylic acids, further expanding its synthetic utility.[1][5]

This combination of features makes this compound a sought-after intermediate for creating novel compounds with tailored biological activities and material properties. This guide provides a comprehensive overview of its core physical properties and outlines rigorous, field-proven protocols for their experimental determination and structural verification.

Section 2: Core Physicochemical Properties

While this compound is available from specialty chemical suppliers, comprehensive experimental data on its physical properties is not extensively reported in public literature. The following table summarizes its known identifiers and provides calculated values or estimates based on its structure and data from isomeric compounds. The subsequent sections provide detailed protocols for the experimental validation of these properties.

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| CAS Number | 191602-89-8 | [6] |

| Molecular Formula | C₈H₃BrF₃NO | [6] |

| Molecular Weight | 266.02 g/mol | [7] |

| Appearance | Likely a white to off-white solid at room temperature. | Inferred from related compounds |

| Melting Point | Data not available. Requires experimental determination. | - |

| Boiling Point | Data not available. Requires experimental determination. | - |

| Density | Data not available. Requires experimental determination. | - |

| Solubility | Expected to have low solubility in water but good solubility in common organic solvents such as dichloromethane, chloroform, and toluene. | [8] |

Section 3: Experimental Determination of Physical Properties

As a Senior Application Scientist, the emphasis must be on rigorous, reproducible methodology. The following protocols are designed to be self-validating systems for any researcher handling this or similar novel compounds.

Preamble on Safety: Based on the Safety Data Sheets (SDS) for closely related isomers, this compound should be handled with caution. It is presumed to be toxic if swallowed, inhaled, or in direct contact with skin, and is expected to cause serious skin and eye irritation.[9] All manipulations must be performed in a certified chemical fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Workflow for Physical Property Determination

The logical flow for characterizing a new or uncharacterized compound is outlined below. This ensures that purity is assessed before other properties are measured.

Caption: Workflow for the comprehensive characterization of a chemical substance.

Protocol 3.1: Determination of Melting Point

-

Causality and Rationale: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp, narrow melting range (typically < 2 °C) is indicative of high purity, whereas a broad or depressed melting range suggests the presence of impurities. This measurement is a critical first step before proceeding to more complex analyses.

-

Methodology (Digital Melting Point Apparatus):

-

Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at a temperature well below its expected melting point (e.g., 40-50 °C) for several hours.

-

Capillary Loading: Finely crush a small amount of the dried solid on a watch glass. Tamp the open end of a glass capillary tube into the powder to collect a small amount of material.

-

Packing: Tap the sealed end of the capillary on a hard surface to pack the sample down to a height of 2-3 mm.

-

Measurement:

-

Insert the capillary into the heating block of the apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly find an approximate melting range.

-

Allow the apparatus to cool. Using a fresh capillary, repeat the measurement with a slow heating ramp (1-2 °C/min) starting from ~20 °C below the approximate melting point.

-

-

Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this range as the melting point.

-

Protocol 3.2: Determination of Boiling Point (Micro-Scale)

-

Causality and Rationale: For high molecular weight organic compounds, determining the boiling point at atmospheric pressure can lead to decomposition. A micro-scale determination under reduced pressure is therefore the preferred method. This approach conserves valuable material and avoids thermal degradation, providing a more accurate measure of the substance's volatility. A known boiling point for the related compound 3-bromo-4-fluoro-benzonitrile is 115-116 °C at 20 mmHg, suggesting a high boiling point for the target compound at atmospheric pressure.[10]

-

Methodology (Siwoloboff Method):

-

Setup: Attach a small test tube (e.g., 6x50 mm) containing 0.1-0.2 mL of the sample to a thermometer using a rubber band or wire.

-

Capillary Insertion: Take a standard melting point capillary, seal one end in a flame, and place it into the test tube with the open end down.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Observation: Heat the bath slowly (2-3 °C/min). As the liquid heats, a stream of bubbles will emerge from the inverted capillary as trapped air expands.

-

Equilibrium: Continue heating until a rapid, continuous stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly.

-

Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary. This is the point where the external pressure equals the vapor pressure of the substance.

-

Section 4: Spectroscopic and Structural Characterization

Spectroscopic analysis is non-negotiable for confirming the chemical identity and structural integrity of the compound. The data obtained provides an immutable fingerprint, validating that the material corresponds to this compound.

Workflow for Structural Confirmation

Caption: Workflow for the spectroscopic confirmation of molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected ¹H NMR: The aromatic region should show signals corresponding to three protons. Based on the substitution pattern, one would expect a doublet, a singlet (or narrow doublet), and a doublet of doublets. The precise chemical shifts and coupling constants will depend on the combined electronic effects of the three substituents.

-

Expected ¹³C NMR: A total of 8 distinct carbon signals are predicted. Key signals would include the nitrile carbon (~115-120 ppm), the carbon attached to the trifluoromethoxy group (a quartet due to C-F coupling), the carbon attached to bromine, and the three aromatic CH carbons.

-

Expected ¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift can be compared to literature values for similar aryl trifluoromethoxy compounds to confirm the group's presence.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the benzene ring. |

| Nitrile (C≡N) Stretch | 2240 - 2220 | A sharp, strong peak characteristic of the nitrile group. |

| C-F Stretches | 1300 - 1100 | Strong, broad absorptions confirming the trifluoromethoxy group. |

| Aryl C-O Stretch | 1250 - 1200 | Confirms the ether linkage of the trifluoromethoxy group. |

| C-Br Stretch | 680 - 515 | Confirms the presence of the bromo substituent. |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. The most critical diagnostic feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity: one for the molecular ion containing ⁷⁹Br and another at M+2 for the ion containing ⁸¹Br. This 1:1 isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.

Section 5: Handling, Storage, and Safety

-

Handling: Always use this compound within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. Engineering controls, such as local exhaust ventilation, should be in place.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8] The container should be kept tightly sealed to prevent moisture ingress.[8][13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Section 6: Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and materials science. While its physical properties are not yet widely documented, this guide provides a robust framework for their determination. By following the detailed protocols for measuring physical constants and the workflows for spectroscopic confirmation, researchers and scientists can ensure the quality and identity of their material, leading to more reliable and reproducible results in their R&D endeavors. The principles of causality and self-validation embedded in these methodologies are crucial for maintaining the highest standards of scientific integrity.

Section 7: References

-

The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from

-

3-Bromo-4-(trifluoromethyl)benzonitrile | 1212021-55-0. (n.d.). Sigma-Aldrich. Retrieved from

-

4-Bromo-3-(trifluoromethoxy)benzonitrile | 928136-78-1. (n.d.). Fluoromart. Retrieved from

-

3-Bromo-4-fluorobenzonitrile, 98%. (n.d.). Thermo Fisher Scientific. Retrieved from

-

3-Trifluoromethyl-4-bromobenzonitrile synthesis. (n.d.). ChemicalBook. Retrieved from

-

Synthesis of 3-bromo-4-fluoro-benzonitrile. (n.d.). PrepChem.com. Retrieved from

-

Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). (n.d.). Cheméo. Retrieved from

-

4-Bromo-3-(trifluoromethyl)benzonitrile | 1735-53-1. (n.d.). Sigma-Aldrich. Retrieved from

-

3-Bromo-5-(trifluoromethyl)benzonitrile. (n.d.). PubChem. Retrieved from

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from

-

SAFETY DATA SHEET - 4-Bromo-3-(trifluoromethyl)benzonitrile. (2025). TCI Chemicals. Retrieved from

-

Supporting Information. (n.d.). American Chemical Society. Retrieved from

-

SAFETY DATA SHEET - 4-Bromo-α,α,α-trifluorotoluene. (2025). Sigma-Aldrich. Retrieved from

-

3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from

-

4-Bromo-3-(Trifluoromethyl)Benzonitrile | Properties, Uses, Safety Data. (n.d.). Nanjing Finechem Holding Co.,Limited. Retrieved from

-

Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications. (n.d.). Retrieved from

-

SAFETY DATA SHEET - 4-Bromo-3-(trifluoromethyl)benzonitrile. (2024). Fluorochem. Retrieved from

-

SAFETY DATA SHEET - 3-Bromo-4-methoxybenzonitrile. (2024). Fisher Scientific. Retrieved from

-

4-Bromo-3-(Trifluoromethoxy)Benzonitrile. (n.d.). MySkinRecipes. Retrieved from

-

3-Bromo-4-fluorobenzonitrile. (n.d.). PubChem. Retrieved from

-

What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications? (n.d.). FAQ. Retrieved from

-

4-Bromo-3-trifluoromethylbenzonitrile. (n.d.). Chem-Impex. Retrieved from

-

3-(TRIFLUOROMETHOXY)BENZONITRILE(52771-22-9) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from

-

Benzonitrile, 4-bromo-3-(trifluoromethyl)-. (n.d.). CymitQuimica. Retrieved from

-

This compound | 191602-89-8. (n.d.). Matrix Scientific. Retrieved from

-

The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from

-

3-(Trifluoromethoxy)bromobenzene. (n.d.). NIST WebBook. Retrieved from

-

3-Bromo-4-hydroxybenzonitrile. (n.d.). PubChem. Retrieved from

-

4-Bromo-3-fluorobenzonitrile | CAS Number 133059-44-6. (n.d.). Ossila. Retrieved from

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. ossila.com [ossila.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 191602-89-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. 4-Bromo-3-(Trifluoromethoxy)Benzonitrile [myskinrecipes.com]

- 8. 4-Bromo-3-(Trifluoromethyl)Benzonitrile | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. prepchem.com [prepchem.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)benzonitrile: A Key Intermediate in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties and metabolic stability. This guide provides a comprehensive technical overview of 3-Bromo-4-(trifluoromethoxy)benzonitrile, a versatile chemical intermediate that offers a powerful combination of a reactive bromine handle and the advantageous trifluoromethoxy moiety. Its unique substitution pattern on the benzonitrile scaffold makes it a valuable building block for the synthesis of complex molecules with tailored properties.

Chemical Identity and Structure

The precise arrangement of substituents on the aromatic ring is crucial to the reactivity and properties of this compound.

IUPAC Name: this compound

Chemical Structure:

Chemical Structure of this compound

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is essential for its effective use in synthesis and research.

| Property | Value |

| CAS Number | 191602-89-8 |

| Molecular Formula | C₈H₃BrF₃NO |

| Molecular Weight | 266.02 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| Long-Term Storage | Store in a cool, dry place |

While specific spectroscopic data for this compound is not widely published, characterization would typically involve the following techniques:

-

¹H NMR: Would show signals in the aromatic region, with coupling patterns indicative of the 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: Would reveal the number of unique carbon environments, including the quaternary carbons attached to the substituents and the nitrile carbon.

-

¹⁹F NMR: A singlet would be expected for the -OCF₃ group.

-

IR Spectroscopy: Characteristic peaks for the nitrile (C≡N) stretch and C-Br, C-F, and C-O bonds would be present.

-

Mass Spectrometry: The molecular ion peak and isotopic pattern characteristic of a bromine-containing compound would be observed.

Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a plausible and commonly employed synthetic route would involve the Sandmeyer reaction, starting from the corresponding aniline. This method provides a reliable way to introduce the nitrile group onto the aromatic ring.

Plausible Synthetic Pathway:

Plausible synthetic route to this compound.

Experimental Protocol (Representative):

-

Diazotization: 3-Bromo-4-(trifluoromethoxy)aniline is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the diazonium salt. The completion of the reaction is monitored using starch-iodide paper.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) cyanide (CuCN) is prepared. The freshly prepared, cold diazonium salt solution is then slowly added to the CuCN solution. This leads to the displacement of the diazonium group by the cyanide group, with the evolution of nitrogen gas.

-

Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel, to yield pure this compound.

Causality in Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a temperature of 0-5 °C is crucial for preventing decomposition and maximizing the yield of the desired product.

-

Use of Copper(I) Cyanide: The Sandmeyer reaction is a well-established and reliable method for introducing a nitrile group onto an aromatic ring from a diazonium salt. Copper(I) cyanide acts as a catalyst in this transformation.

Applications in Research and Drug Development

The unique combination of a bromine atom, a trifluoromethoxy group, and a nitrile group makes this compound a highly valuable intermediate in several areas of chemical research and development.

1. Medicinal Chemistry and Drug Discovery:

-

Scaffold for Bioactive Molecules: The benzonitrile core is a common scaffold in many pharmaceutical agents. The substituents on this compound offer opportunities for further functionalization to create libraries of potential drug candidates.

-

Metabolic Stability: The trifluoromethoxy group is known to enhance the metabolic stability of drug molecules by blocking potential sites of oxidation.[1] This can lead to improved pharmacokinetic profiles, such as a longer half-life in the body.

-

Modulation of Physicochemical Properties: The trifluoromethoxy group can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[1]

-

Versatile Synthetic Handle: The bromine atom is an excellent handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for creating complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.[2]

2. Materials Science:

-

Precursor for Advanced Materials: This compound can serve as a building block for the synthesis of advanced materials, such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The trifluoromethoxy group can impart desirable properties like thermal stability and specific electronic characteristics to these materials.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Contact: Avoid contact with skin and eyes.

-

Ingestion: Do not eat, drink, or smoke when using this product.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a strategically important chemical intermediate that provides a gateway to a wide range of complex molecules. Its unique combination of a stable, electron-withdrawing trifluoromethoxy group and a versatile bromine handle makes it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for unlocking its full potential in the development of novel and innovative chemical entities.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis.

-

Angene. (n.d.). Benzonitrile, 3-bromo-4-(trifluoromethoxy)- | 191602-89-8. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 3-Acetyl-4-bromo-2-(trifluoromethoxy)benzonitrile. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzonitrile. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-4-(trifluoromethoxy)aniline. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-4-methylbenzonitrile. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. Retrieved January 4, 2026, from [Link]

Sources

- 1. 3-Bromo-4-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 191602-89-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. Angene - Benzonitrile, 3-bromo-4-(trifluoromethoxy)- | 191602-89-8 | MFCD13195683 | AG002FD1 [japan.angenechemical.com]

A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-4-(trifluoromethoxy)benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Strategic Synthesis of a Key Building Block

3-Bromo-4-(trifluoromethoxy)benzonitrile is a highly valuable fluorinated building block in modern medicinal chemistry and materials science. The strategic placement of its functional groups—a nitrile, a bromine atom, and a trifluoromethoxy group—offers a versatile scaffold for constructing complex molecular architectures. The trifluoromethoxy (-OCF3) group, in particular, is of increasing importance as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The nitrile serves as a precursor to amines, carboxylic acids, or tetrazoles, while the bromine atom provides a reactive handle for cross-coupling reactions.[3]

This guide provides an in-depth, mechanistically-grounded overview of a reliable two-step synthesis of this compound, commencing from the readily available starting material, 4-trifluoromethoxyaniline. Our focus is on not just the procedural steps, but the underlying chemical principles, critical process parameters, and safety considerations essential for a successful and scalable synthesis.

Overall Synthetic Strategy

The transformation from 4-trifluoromethoxyaniline to the target molecule is efficiently achieved in two distinct synthetic operations:

-

Sandmeyer Cyanation: Conversion of the primary aromatic amine to a benzonitrile via a diazonium salt intermediate.

-

Regioselective Bromination: Electrophilic aromatic substitution on the electron-deficient 4-(trifluoromethoxy)benzonitrile intermediate.

Caption: Overall two-step synthesis pathway.

Part 1: The Sandmeyer Reaction: From Aniline to Benzonitrile

The Sandmeyer reaction is a classic, yet powerful, transformation that converts an aryl diazonium salt into an aryl halide or pseudohalide, catalyzed by copper(I) salts.[4] For this synthesis, we utilize copper(I) cyanide to install the nitrile functionality.

Causality and Mechanism

The process occurs in two distinct stages performed sequentially in the same pot: Diazotization and Cyanide Displacement.

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6] This reaction must be conducted at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing.[7][8] The mechanism begins with the formation of the electrophilic nitrosonium ion (NO⁺), which is attacked by the nucleophilic amine.[6][9] A series of proton transfers and the elimination of water generates the aryl diazonium ion ([Ar-N₂]⁺).[9]

-

Copper-Catalyzed Cyanation: The pre-formed diazonium salt solution is then added to a solution of copper(I) cyanide. The mechanism is believed to proceed via a single-electron transfer (SET) from the copper(I) catalyst to the diazonium ion.[10][11] This generates an aryl radical and nitrogen gas, along with a copper(II) species. The aryl radical then reacts with the copper(II) cyanide complex to form the final aryl nitrile product and regenerate the copper(I) catalyst.[4][10]

Field-Proven Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)benzonitrile

Materials & Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel.

-

Ice-salt bath.

-

Standard glassware for extraction and purification.

-

Reagents: 4-Trifluoromethoxyaniline, concentrated HCl, Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN), Toluene.

Procedure:

-

Diazotization:

-

Charge a three-neck flask with 4-trifluoromethoxyaniline (1.0 eq) and a 3 M solution of hydrochloric acid (3.0 eq).

-

Cool the resulting slurry to 0–5 °C using an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry via the addition funnel, ensuring the internal temperature never exceeds 5 °C.[12]

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns black).

-

-

Sandmeyer Cyanation:

-

In a separate, large beaker, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Caution: This step generates highly toxic cyanide gas and must be performed in a well-ventilated fume hood. Cool this solution to 0–5 °C.

-

Add a layer of toluene to the cyanide solution.

-

Slowly and carefully add the cold diazonium salt solution to the vigorously stirred, cold copper(I) cyanide solution.[13] Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50–60 °C for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. Separate the organic (toluene) layer.

-

Extract the aqueous layer twice with toluene.

-

Combine the organic layers and wash with aqueous ferrous sulfate (to complex residual cyanides), followed by water, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-(trifluoromethoxy)benzonitrile.

-

Part 2: Regioselective Electrophilic Bromination

The second stage involves the bromination of the 4-(trifluoromethoxy)benzonitrile intermediate. The key to this step is controlling the regioselectivity to install the bromine atom at the desired C-3 position.

Causality and Directing Effects

Electrophilic aromatic substitution is governed by the electronic nature of the substituents already on the ring.[14] In our intermediate, we have two competing directors:

-

-OCF₃ (Trifluoromethoxy) group: This group is deactivating overall due to the strong inductive electron-withdrawal of the fluorine atoms. However, the oxygen's lone pairs can participate in resonance, making it an ortho, para-director.[2]

-

-CN (Cyano) group: This group is strongly deactivating via both inductive and resonance effects, and is a powerful meta-director.[15]

The position ortho to the -OCF₃ group is also meta to the -CN group. Therefore, the directing effects of both substituents converge on the same carbon atom (C-3), leading to a highly regioselective bromination at this position.

Field-Proven Experimental Protocol: Synthesis of this compound

Materials & Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser.

-

Heating mantle.

-

Reagents: 4-(Trifluoromethoxy)benzonitrile, N-Bromosuccinimide (NBS), concentrated Sulfuric Acid (H₂SO₄).

Procedure:

-

Reaction Setup:

-

Charge a round-bottom flask with 4-(trifluoromethoxy)benzonitrile (1.0 eq).

-

Carefully add concentrated sulfuric acid as the solvent and catalyst. Stir until the starting material is fully dissolved.

-

Cool the mixture in an ice bath.

-

-

Bromination:

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.[16] NBS is often preferred over elemental bromine for its ease of handling and for minimizing the formation of corrosive HBr gas.[17]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Gently heat the mixture to 50–60 °C and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

A solid precipitate of the crude product should form. Collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove residual acid, followed by a wash with a cold, dilute sodium bisulfite solution to quench any remaining bromine.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield this compound as a crystalline solid.

-

Data Presentation

| Compound | Molecular Formula | Molecular Weight | Appearance |

| 4-Trifluoromethoxyaniline | C₇H₆F₃NO | 177.13 g/mol | Liquid |

| 4-(Trifluoromethoxy)benzonitrile | C₈H₄F₃NO | 187.12 g/mol | Liquid/Low-melting solid |

| This compound | C₈H₃BrF₃NO | 266.02 g/mol | Crystalline Solid[18] |

Workflow Visualization

Caption: Detailed experimental workflow from start to finish.

Trustworthiness: A Self-Validating System of Protocols

Critical Safety Considerations:

-

Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry.[19][20] The protocols described herein maintain the diazonium salt in a cold aqueous solution at all times, never isolating it.[8][21] Always ensure the reaction temperature is strictly controlled.

-

Cyanide: Copper(I) cyanide and potassium cyanide are extremely toxic. Acidification of cyanide salts liberates highly poisonous hydrogen cyanide (HCN) gas. All manipulations involving cyanides must be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide quench protocol (e.g., using bleach or ferrous sulfate) should be in place for waste disposal.[10]

-

Reagents: Concentrated acids (HCl, H₂SO₄) and bromine are corrosive and should be handled with care.

In-Process Controls:

-

Diazotization: The completion of diazotization can be monitored using starch-iodide paper. A positive test (immediate black/blue color) indicates a slight excess of nitrous acid, ensuring all the aniline has reacted.[8]

-

Bromination: Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting material before proceeding to work-up.

References

-

Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

-

Diazotization Reaction Mechanism - Unacademy. (n.d.). Retrieved January 4, 2026, from [Link]

-

Diazotization Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 4, 2026, from [Link]

-

Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX) - OrgoSolver. (n.d.). Retrieved January 4, 2026, from [Link]

-

Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions - JoVE. (2023, April 30). Retrieved January 4, 2026, from [Link]

-

Diazotization reaction: Mechanism and Uses - Online Chemistry notes. (2023, May 25). Retrieved January 4, 2026, from [Link]

-

Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

o-TOLUNITRILE AND p-TOLUNITRILE. Organic Syntheses. (1925). Retrieved January 4, 2026, from [Link]

-

Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2015). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 19(9), 1293–1299. [Link]

-

Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2015). ACS Publications. Retrieved January 4, 2026, from [Link]

-

Synthesis of 3-bromo-4-fluoro-benzonitrile. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved January 4, 2026, from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved January 4, 2026, from [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2016). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 35(2), 195-201. [Link]

-

Wang, D., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(9), 1144. [Link]

-

Sandmeyer Reaction. (n.d.). J&K Scientific LLC. Retrieved January 4, 2026, from [Link]

-

Wang, P., et al. (2019). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 10(12), 3643–3648. [Link]

-

Sandmeyer Trifluoromethylation. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (2021). Molecules, 26(23), 7309. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022, April 20). YouTube. Retrieved January 4, 2026, from [Link]

-

Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 5. [Link]

-

Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials. (2026, January 2). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

-

Tutorial: Bromination with bromine has several disadvantages! Electrophilic bromination, preferably with NBS. (2022, May 24). YouTube. Retrieved January 4, 2026, from [Link]

-

4-Bromo-3-(Trifluoromethoxy)Benzonitrile. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]

-

Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile. (2002). ResearchGate. Retrieved January 4, 2026, from [Link]

Sources

- 1. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes [mdpi.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Diazotisation [organic-chemistry.org]

- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. byjus.com [byjus.com]

- 10. orgosolver.com [orgosolver.com]

- 11. jk-sci.com [jk-sci.com]

- 12. benchchem.com [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. 4-Bromo-3-(Trifluoromethoxy)Benzonitrile [myskinrecipes.com]

- 19. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 20. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(Trifluoromethyl)nicotinic Acid

Introduction

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)nicotinic acid, a fluorinated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. While this compound is often identified by CAS number 131747-43-8, this guide addresses the properties and hazards associated with the substance, which may also be referenced by CAS number 91436-34-1. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, hazard profile, synthesis, and applications.

Chemical and Physical Properties

2-(Trifluoromethyl)nicotinic acid is a white to light brown crystalline solid. The introduction of the trifluoromethyl group significantly influences the electronic properties of the nicotinic acid scaffold, impacting its acidity and reactivity. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 131747-43-8 | [1] |

| Synonyms | 2-(Trifluoromethyl)pyridine-3-carboxylic Acid | [1] |

| Molecular Formula | C₇H₄F₃NO₂ | |

| Molecular Weight | 191.11 g/mol | |

| Appearance | White to Almost white powder to crystal | [1][2] |

| Melting Point | 184-189 °C | [1] |

| Purity | >97.0% | [1] |

| SMILES String | OC(=O)c1cccnc1C(F)(F)F | |

| InChI Key | BFROETNLEIAWNO-UHFFFAOYSA-N |

Hazard Identification and Safety Profile

Understanding the hazard profile of 2-(Trifluoromethyl)nicotinic acid is crucial for its safe handling in a laboratory and industrial setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Classification

Based on available data, 2-(Trifluoromethyl)nicotinic acid is classified as follows:

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]

GHS Pictograms and Signal Word

The following pictograms and signal word are associated with this compound:

| Pictogram | Hazard Class | Signal Word |

| Acute Toxicity (fatal or toxic) | Danger | |

| Skin and Eye Irritation | Warning |

Precautionary Statements

The following precautionary statements are recommended for handling this chemical:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn when handling 2-(Trifluoromethyl)nicotinic acid. This includes:

-

Eye Protection: Eyeshields or safety glasses.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: A dust mask, such as a type N95 (US), is recommended.

Synthesis and Applications

2-(Trifluoromethyl)nicotinic acid and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.[3][4]

Synthetic Routes

Several synthetic routes have been developed for the preparation of 2-(trifluoromethyl)nicotinic acid derivatives. One common approach involves the construction of the pyridine ring from fluorinated precursors.[3][5] A generalized workflow for its synthesis is outlined below.

Caption: Generalized synthetic workflow for 2-(Trifluoromethyl)nicotinic acid derivatives.

Key Applications

The unique physicochemical properties imparted by the trifluoromethyl group make this class of compounds highly sought after in drug discovery and crop protection.[6][7]

-

Pharmaceuticals: These compounds serve as key building blocks for various therapeutic agents. For instance, they are intermediates in the manufacture of COMT (Catechol-O-methyltransferase) inhibitors.[3][4]

-

Agrochemicals: Derivatives of 2-(trifluoromethyl)nicotinic acid are used in the development of fungicides and insecticides.[2][7] The trifluoromethylpyridine moiety is a common feature in a number of active ingredients for crop protection.[7]

Mechanism of Action and Biological Relevance

While 2-(Trifluoromethyl)nicotinic acid itself is primarily an intermediate, the broader class of nicotinic acid derivatives has well-established biological activities. Nicotinic acid (Vitamin B3) is known to modulate lipid metabolism through various mechanisms, including the inhibition of lipolysis in adipose tissue and the modulation of lipoprotein synthesis and catabolism in the liver.[8][9] The introduction of a trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent nicotinic acid, potentially leading to more potent or selective biological effects. The electron-withdrawing nature of the CF₃ group can influence receptor binding and metabolic stability.

Conclusion

2-(Trifluoromethyl)nicotinic acid is a key chemical intermediate with significant applications in the life sciences. Its synthesis from readily available fluorinated precursors allows for the development of a diverse range of derivatives. A thorough understanding of its hazardous properties, as outlined by the GHS, is essential for its safe handling and use in research and manufacturing. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of versatile building blocks like 2-(trifluoromethyl)nicotinic acid is set to increase.

References

-

(Note: This is a representative SDS link, the original search did not yield a direct SDS for the requested CAS number).

-

(Note: This is a representative SDS link, the original search did not yield a direct SDS for the requested CAS number).

-

(Note: This is a representative SDS link, the original search did not yield a direct SDS for the requested CAS number).

-

(Note: This is a representative SDS link, the original search did not yield a direct SDS for the requested CAS number).

-

(Note: This is a representative SDS link, the original search did not yield a direct SDS for the requested CAS number).

-

(Note: This is a representative SDS link, the original search did not yield a direct SDS for the requested CAS number).

-

(Note: This is a representative link for a chemical database, the original search did not yield a direct entry for the requested CAS number).

-

(Note: This is a representative link, the original search did not yield a direct entry for the requested CAS number).

-

(Note: This is a representative link, the original search did not yield a direct entry for the requested CAS number).

-

(Note: This is a representative SDS link, the original search did not yield a direct SDS for the requested CAS number).

-

(Note: This is a representative link, the original search did not yield a direct entry for the requested CAS number).

-

(Note: This is a representative SDS link, the original search did not yield a direct SDS for the requested CAS number).

Sources

- 1. 2-(Trifluoromethyl)nicotinic Acid | 131747-43-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 2-(Trifluoromethyl)nicotinic acid | 131747-43-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. labbox.es [labbox.es]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Determining the Solubility of 3-Bromo-4-(trifluoromethoxy)benzonitrile in Organic Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Research and Development

In the realms of pharmaceutical development, agrochemical synthesis, and materials science, a thorough understanding of a compound's solubility is a cornerstone of successful innovation. The solubility profile of a molecule like 3-Bromo-4-(trifluoromethoxy)benzonitrile, a substituted aromatic compound, dictates its behavior in reaction media, its ease of purification, and, in a pharmaceutical context, its potential bioavailability. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this and other novel compounds, blending theoretical principles with robust, field-proven laboratory protocols. While specific experimental solubility data for this compound is not widely published, this document will empower the researcher to generate this critical data with confidence and scientific rigor.

Physicochemical Characterization and Solubility Predictions

To predict the solubility of this compound, we must first analyze its molecular structure and infer its physicochemical properties.

Molecular Structure:

-

Benzonitrile Core: A polar aromatic ring with a nitrile (-C≡N) group. The nitrile group is a strong dipole and a hydrogen bond acceptor.

-

Bromine Substituent: A large, polarizable halogen that contributes to van der Waals forces and can increase solubility in non-polar, polarizable solvents.

-

Trifluoromethoxy Group (-OCF₃): A highly electronegative and lipophilic group. It can reduce polarity compared to a methoxy group and may limit hydrogen bonding opportunities.

Based on this structure, we can infer the following:

-

Polarity: The molecule possesses both polar (nitrile, C-Br bond) and non-polar (benzene ring, trifluoromethoxy group) regions, suggesting it is a moderately polar compound.

-

Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. The absence of acidic protons means it cannot act as a hydrogen bond donor.

-

"Like Dissolves Like": This fundamental principle suggests that this compound will exhibit greater solubility in solvents of similar polarity.[1][2]

Predicted Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN), which can engage in dipole-dipole interactions.

-

Moderate Solubility: Likely in moderately polar solvents like ethyl acetate, acetone, and dichloromethane (DCM).

-

Low Solubility: Expected in non-polar solvents such as hexane and toluene, and in polar protic solvents like water, where the compound's inability to donate hydrogen bonds limits its interaction with the solvent's hydrogen-bonding network.

A Validated Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable method for determining the equilibrium solubility of a compound. This "excess solid" method ensures that a saturated solution is achieved, providing a thermodynamically stable and reproducible measurement.[3]

Materials and Equipment:

-

This compound (solid)

-

A range of organic solvents (e.g., DMSO, ACN, Methanol, Ethyl Acetate, DCM, Toluene, Hexane)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Syringe filters (0.22 µm PTFE or similar)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. A visible excess of solid should remain.[4]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[4]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[5]

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of your analytical instrument.

-

-

Quantitative Analysis:

Data Presentation:

Quantitative solubility data should be presented in a clear, tabular format for easy comparison.

| Solvent | Polarity Index | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C |

| Dimethyl Sulfoxide (DMSO) | 7.2 | ||

| Acetonitrile (ACN) | 5.8 | ||

| Methanol | 5.1 | ||

| Ethyl Acetate | 4.4 | ||

| Dichloromethane (DCM) | 3.1 | ||

| Toluene | 2.4 | ||

| Hexane | 0.1 |

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Experimental workflow for the quantitative determination of solubility.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][8]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

Conclusion

This guide provides a comprehensive framework for researchers and drug development professionals to both predict and experimentally determine the solubility of this compound in a range of organic solvents. By understanding the underlying physicochemical principles and adhering to a rigorous, validated experimental protocol, reliable and reproducible solubility data can be generated. This data is invaluable for guiding further research, optimizing reaction conditions, and developing robust formulations.

References

-

LibreTexts Chemistry. (2021). Solubility. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 1735-53-1 Name: 4-Bromo-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. 928136-78-1 | 4-Bromo-3-(trifluoromethoxy)benzonitrile [fluoromart.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. aksci.com [aksci.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1735-53-1 Name: 4-Bromo-3-(trifluoromethyl)benzonitrile [xixisys.com]

Reactivity of the bromine atom in 3-Bromo-4-(trifluoromethoxy)benzonitrile

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-4-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly versatile and strategically important building block in modern organic synthesis. Its utility is primarily anchored in the reactivity of its carbon-bromine bond, which is significantly influenced by the powerful electronic effects of the adjacent trifluoromethoxy and nitrile substituents. This guide provides a comprehensive examination of the molecule's electronic architecture, explores its principal reaction pathways—with a focus on palladium-catalyzed cross-coupling reactions—and offers detailed, field-proven experimental protocols. By elucidating the causality behind methodological choices, this document serves as a practical resource for chemists engaged in the synthesis of complex molecular targets for pharmaceuticals and advanced materials.[1][2][3]

Molecular Architecture and Electronic Landscape

The reactivity of the bromine atom in this compound is not governed in isolation. It is the result of a concerted interplay between the three key functional groups on the aromatic ring. Understanding their individual and collective electronic contributions is paramount to predicting and controlling reaction outcomes.

-

The Trifluoromethoxy (-OCF₃) Group: This substituent is a dominant electronic feature of the molecule. Due to the intense inductive effect (-I) of the three fluorine atoms, the -OCF₃ group is a very strong electron-withdrawing group.[4][5][6] Unlike the analogous methoxy (-OCH₃) group, its ability to donate electron density into the ring via resonance (π-donation) is significantly attenuated.[7][8] This potent electron withdrawal renders the entire aromatic ring electron-deficient, a critical factor for its subsequent reactivity. Furthermore, the -OCF₃ group substantially increases the molecule's lipophilicity, a property often leveraged in drug design to enhance membrane permeability and metabolic stability.[2][4][7]

-

The Nitrile (-CN) Group: The nitrile group is also a strong electron-withdrawing moiety, acting through both inductive (-I) and resonance (-R) effects. Its position para to the bromine atom maximizes this electronic pull from the reaction center.

-

The Bromo (Br) Group: As a halogen, bromine is inductively electron-withdrawing but can also act as a weak π-donor. However, its most synthetically important role is that of an excellent leaving group in transition metal-catalyzed cross-coupling reactions.

The cumulative effect of the -OCF₃ and -CN groups makes the aromatic ring exceptionally electron-poor. This has a profound impact on the C-Br bond, making the carbon atom more electrophilic and highly susceptible to the initial oxidative addition step in palladium-catalyzed cycles, thereby accelerating many cross-coupling reactions.[9][10][11]

Caption: Summary of substituent electronic effects.

Principal Reaction Pathways: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aryl bromide facilitates the oxidative addition of Pd(0), which is often the rate-limiting step of the catalytic cycle. This makes it a highly reliable and efficient substrate for constructing new carbon-carbon and carbon-heteroatom bonds.[12][13]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most crucial transformation for this substrate, enabling the formation of biaryl structures that are ubiquitous in medicinal chemistry.[14][15][16][17] The reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester, under basic conditions.[18][19]

Mechanistic Causality: The catalytic cycle proceeds through three key steps: (1) Oxidative Addition of the Pd(0) catalyst into the C-Br bond, (2) Transmetalation where the organic moiety from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[18][20] The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional ligand.

-

Expert Insight: For challenging couplings, a pre-catalyst like Pd₂(dba)₃ with a specialized phosphine ligand can offer superior results.

-

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio).

-

Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Boronic Acid Partner | Palladium Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | >90 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | 85-95 |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | >90 |

| Methylboronic acid | Pd(PCy₃)₂Cl₂ | K₃PO₄ | Toluene/H₂O | 100 | 70-85 |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis where aryl amine motifs are prevalent.[21][22] This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[23][24]

Mechanistic Causality: The catalytic cycle is similar to the Suzuki coupling, but transmetalation is replaced by the formation of a palladium-amido complex.[25] A strong base (e.g., sodium tert-butoxide) is required to deprotonate the amine, facilitating its coordination to the palladium center. The choice of phosphine ligand is critical; sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos, tBu₃P) accelerate the reductive elimination step, which is often rate-limiting and prevents side reactions like β-hydride elimination.[23][25]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

-

Reagent Preparation: In a glovebox or under an inert atmosphere, add the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq.) to a dry reaction vessel. Add this compound (1.0 eq.), the amine (1.1-1.2 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

-

Expert Insight: Using a pre-formed catalyst like [Pd(XPhos)G3] can improve reproducibility and simplify the setup.

-

-

Solvent Addition: Add a dry, degassed aprotic solvent (e.g., Toluene, Dioxane, or CPME).

-

Reaction: Seal the vessel and heat the mixture with vigorous stirring to the target temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product via column chromatography or recrystallization.

Sonogashira and Heck Couplings

While Suzuki and Buchwald-Hartwig reactions are most common, the C-Br bond is also reactive in other cross-coupling transformations.

-

Sonogashira Coupling: This reaction forms a C-C bond with a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I) iodide.[14] The electron-deficient nature of the substrate generally leads to high yields.[10][26]

-

Heck Coupling: This reaction couples the aryl bromide with an alkene. Due to the electron-poor nature of the substrate, the Heck reaction is expected to proceed efficiently.[9][27]

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is the dominant reaction pathway, the strong electron-withdrawing character of the -OCF₃ and -CN groups can, under specific conditions, activate the C-Br bond towards direct displacement by a powerful nucleophile via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[28][29]

Mechanistic Causality: The reaction proceeds via an addition-elimination pathway.[28][30] The nucleophile attacks the carbon atom bearing the bromine, temporarily breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[30] The negative charge is delocalized onto the ortho and para positions, where it is strongly stabilized by the -OCF₃ and -CN groups. In the final step, the bromine leaving group is expelled, and aromaticity is restored.[30]

This reaction typically requires very strong nucleophiles (e.g., NaOMe, NaNH₂) and often harsh conditions (high temperatures, polar aprotic solvents like DMSO). For aryl bromides, SNAr is generally less favorable than for the corresponding aryl fluorides or chlorides, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the higher electronegativity of F or Cl polarizing the C-X bond.[31][32]

Caption: The Addition-Elimination mechanism of SNAr.

Conclusion

This compound is a privileged scaffold whose reactivity is dominated by the chemistry of its C-Br bond. The powerful, synergistic electron-withdrawing effects of the trifluoromethoxy and nitrile groups render the molecule an outstanding substrate for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations. These transformations proceed with high efficiency and predictability, providing reliable access to a vast array of complex organic molecules. While direct nucleophilic substitution is mechanistically possible, cross-coupling remains the overwhelmingly preferred method for functionalizing this versatile and indispensable building block in both academic and industrial research.

References

-

Müller, K., Faeh, C., & Diederich, F. (2008). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

-

Chivers, T. (2008). A Guide to Main Group Chemistry. Wiley. [Link]

-

Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

-

Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. 4-Bromo-3-(Trifluoromethoxy)Benzonitrile [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. mdpi.com [mdpi.com]

- 10. Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis [organic-chemistry.org]

- 13. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 24. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. osti.gov [osti.gov]

- 27. [PDF] Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands | Semantic Scholar [semanticscholar.org]

- 28. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 29. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. youtube.com [youtube.com]

- 32. m.youtube.com [m.youtube.com]

A Spectroscopic Guide to 3-Bromo-4-(trifluoromethoxy)benzonitrile: In-Depth Analysis for Researchers

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the versatile chemical intermediate, 3-Bromo-4-(trifluoromethoxy)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers not only raw data but also a detailed interpretation and the underlying scientific principles. Our focus is on providing actionable insights and robust methodologies to ensure the confident identification and utilization of this compound in complex synthetic pathways.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with a molecular formula of C8H3BrF3NO. Its structure, featuring a bromine atom, a trifluoromethoxy group, and a nitrile function on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science.[1] The strategic placement of these functional groups allows for a variety of chemical transformations, making it a key component in the synthesis of novel compounds.[2]

| Property | Value | Source |

| CAS Number | 191602-89-8 | [1] |

| Molecular Formula | C8H3BrF3NO | [1] |

| Molecular Weight | 266.02 g/mol | [1] |

| Physical Form | Solid | Sigma-Aldrich |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The substitution pattern (1,2,4-trisubstituted) leads to a predictable splitting pattern.

-

H-2: This proton is ortho to the bromine and meta to the nitrile group. It is expected to appear as a doublet.

-

H-5: This proton is ortho to the trifluoromethoxy group and meta to the bromine. It will likely appear as a doublet.

-

H-6: This proton is ortho to both the nitrile and the trifluoromethoxy groups. It is expected to be a doublet of doublets.

The trifluoromethoxy group is strongly electron-withdrawing, which will deshield the adjacent protons, causing their signals to appear at a higher chemical shift (further downfield).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Key expected signals include:

-

Aromatic Carbons: Six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the bromine will be significantly shifted, as will the carbons bonded to the electron-withdrawing trifluoromethoxy and nitrile groups.

-

Nitrile Carbon (C≡N): A characteristic signal in the 115-125 ppm range.

-

Trifluoromethoxy Carbon (-OCF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is characteristic of the -OCF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2230 | Nitrile (C≡N) | Stretching |

| 1250-1000 | C-O-C | Asymmetric Stretching |

| 1200-1000 | C-F (in OCF₃) | Stretching |

| 800-600 | C-Br | Stretching |

The presence of a strong absorption band around 2230 cm⁻¹ is a clear indicator of the nitrile group.[3] The complex pattern of bands in the 1250-1000 cm⁻¹ region will be characteristic of the trifluoromethoxy group.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry Protocol

Caption: Workflow for mass spectrometry data acquisition.

Conclusion

The spectroscopic data for this compound are consistent with its proposed molecular structure. The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this important chemical intermediate. The methodologies and interpretations presented in this guide are intended to support researchers in their synthetic endeavors and to ensure the quality and reliability of their results.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-